(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the bromophenyl group. The pyrrolidine ring is introduced in the final steps, followed by the addition of the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-benzyl 2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylate
- (S)-methyl 2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylate
Uniqueness
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and solubility, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C18H21BrN2O2S |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[5-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H21BrN2O2S/c1-18(2,3)23-17(22)21-10-4-5-14(21)16-20-11-15(24-16)12-6-8-13(19)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3/t14-/m0/s1 |
InChI Key |
MWXGDGBFZLKJIN-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(S2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(S2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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